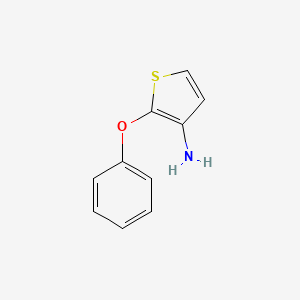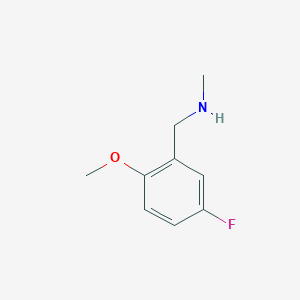![molecular formula C10H9F6N B1394077 N-[2,5-Bis(trifluoromethyl)benzyl]-N-methylamine CAS No. 958863-59-7](/img/structure/B1394077.png)
N-[2,5-Bis(trifluoromethyl)benzyl]-N-methylamine
Vue d'ensemble
Description
The compound is an amine derivative, specifically a secondary amine, with a benzyl group that is substituted with two trifluoromethyl groups . Trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, including IR, UV–Vis, 1D and 2D NMR spectroscopy, mass spectrometry, and elemental analysis . Density functional theory (DFT) calculations can also provide insights into the molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For instance, 2,5-Bis(trifluoromethyl)benzyl bromide, a related compound, has a density of 1.674 g/mL at 25 °C, a boiling point of 176 °C, and a refractive index of 1.449 .Applications De Recherche Scientifique
Organic Chemistry
- Application : The compound is used in the synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide .
- Method : The compound is prepared in moderate yield by a solventless direct amidation reaction of stearic acid with 3,5-bis(trifluoromethyl)benzylamine at 140 °C for 24 hours under metal- and catalyst-free conditions .
- Results : The fatty acid amide was fully characterized by IR, UV–Vis, 1D and 2D NMR spectroscopy, mass spectrometry, and elemental analysis .
Material Science
- Application : The compound is used in the synthesis of covalent organic frameworks .
- Method : The specific method of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not specified in the source .
Medicinal Chemistry
- Application : The compound is used in the synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine .
- Method : The compound was prepared in two steps from commercially available 3,5-bis(trifluoromethyl)benzylamine and 1-fluoro-2-nitrobenzene .
- Results : The structures of the newly synthesized compounds were fully characterized .
Detection of Uracil in DNA
- Application : The compound is used as a derivatization reagent in the detection of uracil in DNA by GC and negative chemical ionization mass spectrometry .
- Method : The specific method of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not specified in the source .
Synthesis of Non-peptidic Neurokinin NK1 Receptor Antagonist
- Application : The compound is used in the enantioselective synthesis of non-peptidic neurokinin NK1 receptor antagonist, L-733,060 .
- Method : The specific method of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not specified in the source .
Preparation of Phenyl Glycine Derivatives
- Application : The compound is used in the preparation of phenyl glycine derivatives .
- Method : The specific method of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not specified in the source .
Synthesis of Diaminobenzene Derivatives
- Application : The compound is used in the synthesis of diaminobenzene derivatives .
- Method : A monosubstituted benzene-1,2-diamine building block, N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine, was prepared in two steps from commercially available 3,5-bis(trifluoromethyl)benzylamine and 1-fluoro-2-nitrobenzene .
- Results : The structures of the newly synthesized compounds were fully characterized .
Synthesis of Fatty Acid Amides
- Application : The compound is used in the synthesis of fatty acid amides .
- Method : The novel N-(3,5-bis(trifluoromethyl)benzyl)stearamide was prepared in moderate yield by a solventless direct amidation reaction of stearic acid with 3,5-bis(trifluoromethyl)benzylamine at 140 °C for 24 h under metal- and catalyst-free conditions .
- Results : The fatty acid amide was fully characterized by IR, UV–Vis, 1D and 2D NMR spectroscopy, mass spectrometry, and elemental analysis .
Synthesis of Phenyl Glycine Derivatives
Propriétés
IUPAC Name |
1-[2,5-bis(trifluoromethyl)phenyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F6N/c1-17-5-6-4-7(9(11,12)13)2-3-8(6)10(14,15)16/h2-4,17H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCAWEUONQFGKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2,5-Bis(trifluoromethyl)benzyl]-N-methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



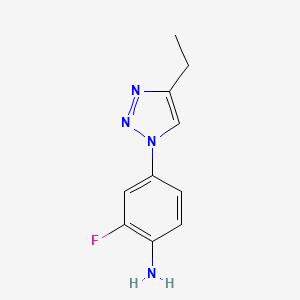
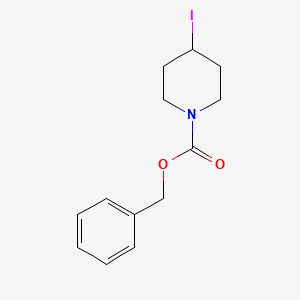
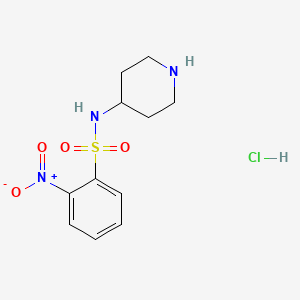
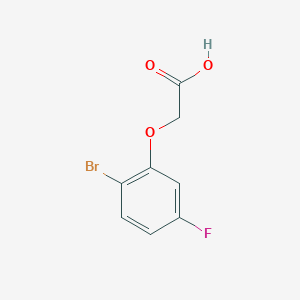
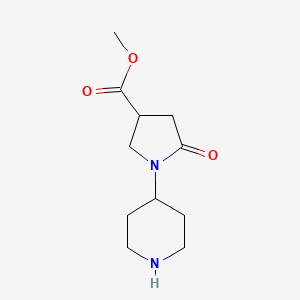
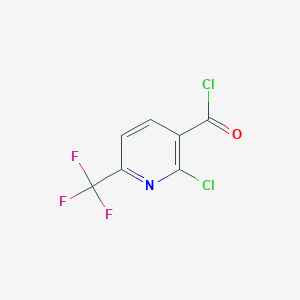
![(6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-yl)boronic acid](/img/structure/B1394004.png)
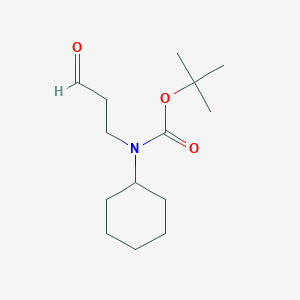
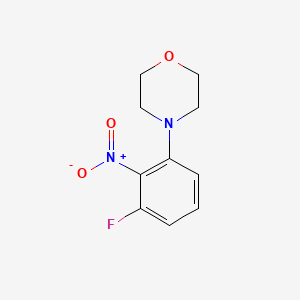

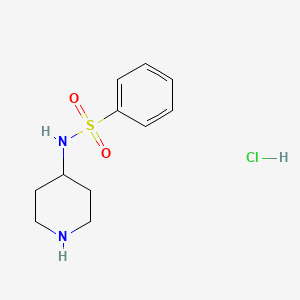
![tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B1394015.png)
